5-(4-Methylphenyl)thiophene-2-boronic acid chemical properties and structure
5-(4-Methylphenyl)thiophene-2-boronic acid chemical properties and structure
An In-depth Technical Guide to 5-(4-Methylphenyl)thiophene-2-boronic acid: Properties, Synthesis, and Applications
Introduction: A Key Building Block in Modern Synthesis
5-(4-Methylphenyl)thiophene-2-boronic acid is a heterocyclic organoboron compound that has emerged as a vital building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring linking a p-tolyl group and a reactive boronic acid moiety, makes it an ideal participant in palladium-catalyzed cross-coupling reactions. Thiophene derivatives are a cornerstone in the development of pharmaceuticals and advanced materials like organic light-emitting diodes (OLEDs) and conductive polymers.[1][2] This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this versatile reagent, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in research and development. The key identifiers and properties of 5-(4-Methylphenyl)thiophene-2-boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 296768-49-5 | [3] |
| Molecular Formula | C₁₁H₁₁BO₂S | [3] |
| Molecular Weight | 218.08 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
| Physical Form | Solid powder | [4] |
| Storage Conditions | Store in a dark, dry, and well-ventilated place under an inert atmosphere; freezer storage (-20°C) is recommended for long-term stability. | [5][6][7] |
Molecular Structure and Analysis
The structure of 5-(4-Methylphenyl)thiophene-2-boronic acid is central to its reactivity. The thiophene core is an electron-rich aromatic system, while the boronic acid group (-B(OH)₂) serves as the reactive site for transmetalation in cross-coupling reactions. The p-tolyl group provides steric bulk and can modulate the electronic properties of the molecule.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from standard methods for synthesizing thiophene boronic acids. [8] Materials:
-
2-bromo-5-(4-methylphenyl)thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add 2-bromo-5-(4-methylphenyl)thiophene (1.0 eq) and dissolve in anhydrous THF.
-
Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Slowly add triisopropyl borate (1.2 eq) to the reaction mixture. The addition is exothermic and should be controlled.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir overnight.
-
Hydrolysis (Workup): Cool the reaction mixture in an ice bath and quench by slowly adding 1 M HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization or column chromatography to yield the final white or off-white solid product.
Key Applications in Organic Synthesis
The primary utility of 5-(4-Methylphenyl)thiophene-2-boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. [9]This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and organohalides. [9]
The Suzuki-Miyaura Reaction
This reaction couples an organoboron species (like our title compound) with an organohalide (R-X, where X = I, Br, Cl, or OTf) using a palladium catalyst and a base. [9]The thiophene moiety is frequently incorporated into drug candidates and organic electronic materials, making this specific boronic acid a highly valuable synthetic intermediate. [2][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling 5-(4-Methylphenyl)thiophene-2-boronic acid with an aryl bromide. [11] Materials:
-
5-(4-Methylphenyl)thiophene-2-boronic acid (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Setup: To a reaction vial, add the aryl bromide, 5-(4-Methylphenyl)thiophene-2-boronic acid, the base, and the palladium catalyst.
-
Degassing: Seal the vial and degas the mixture by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vial in a preheated oil bath (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Role in Medicinal Chemistry and Drug Discovery
The incorporation of boronic acids into drug discovery programs has gained significant traction, with several FDA-approved drugs containing this functional group. [12][13]Boronic acids can act as reversible covalent inhibitors of enzymes, forming stable but reversible adducts with serine, threonine, or cysteine residues in active sites. [13] The 5-(4-methylphenyl)thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The ability to easily couple this scaffold to other complex fragments via the boronic acid handle makes it an invaluable tool for generating libraries of potential drug candidates for screening. For instance, similar thiophene-based structures are used to prepare intermediates for drugs like Canagliflozin, used for treating type-II diabetes. [14]
Handling, Storage, and Safety
Like many boronic acids, 5-(4-Methylphenyl)thiophene-2-boronic acid requires careful handling.
-
Safety: It may cause skin, eye, and respiratory irritation. [6][15]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). To ensure reactivity and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and kept in a cool, dark, and dry place, such as a freezer. [6][7]
Conclusion
5-(4-Methylphenyl)thiophene-2-boronic acid is a highly functionalized and valuable reagent for modern organic synthesis. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it a go-to building block for constructing complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and application protocols is essential for leveraging its full synthetic potential to innovate and develop novel compounds.
References
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]
- Google Patents. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
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PubChem. 5-Methylbenzo[b]thiophene-2-boronic acid | C9H9BO2S | CID 2794641. Available at: [Link]
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Ali, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 20(6), 10582-10596. Available at: [Link]
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Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
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Furan, S., et al. (2021). Synthesis and Structure of 5‐Diphenylphosphino‐ acenaphth‐6‐yl Boronic Acid, Related Dialkyl Esters and Boroxine Rings. ChemistryOpen, 10(12), 1234-1240. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Available at: [Link]
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Global Substance Registration System. 5-METHYLBENZO(B)THIOPHENE-2-BORONIC ACID. Available at: [Link]
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Scribd. Synthesis of Boronic Acid Inhibitors | PDF. Available at: [Link]
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PubChem. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430. Available at: [Link]
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Organic Syntheses. 2-thiophenethiol - Organic Syntheses Procedure. Available at: [Link]
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ResearchGate. Design and discovery of boronic acid drugs | Request PDF. Available at: [Link]
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